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Compound of Interest

Compound Name: 1,2-Benzisothiazol-3-amine

Cat. No.: B112332 Get Quote

A comprehensive guide for researchers and drug development professionals on the in-silico

performance of novel 1,2-benzisothiazol-3-amine derivatives against key protein targets

implicated in cancer signaling pathways. This guide provides an objective comparison of their

binding affinities, supported by experimental data and detailed methodologies.

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with a wide range of biological activities.[1] Derivatives of 1,2-
benzisothiazol-3-amine, in particular, have garnered significant interest as potential

anticancer agents due to their ability to interact with various enzymatic targets crucial for tumor

growth and survival. This guide presents a comparative analysis of molecular docking studies

on a series of 1,2-benzisothiazol-3-amine derivatives, offering insights into their structure-

activity relationships and therapeutic potential.

Performance Comparison of 1,2-Benzisothiazol-3-
amine Derivatives
The following tables summarize quantitative data from comparative docking studies of 1,2-
benzisothiazol-3-amine derivatives against a panel of key oncology targets. The data

highlights the impact of different substitutions on the benzisothiazole core on the binding affinity

towards these proteins.
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Table 1: Comparative Docking Scores of 1,2-
Benzisothiazole Derivatives Against Key Oncology
Targets

Comp
ound
ID

R1-
Substit
uent

R2-
Substit
uent

COX-1
(Docki
ng
Score)

COX-2
(Docki
ng
Score)

DHFR
(Docki
ng
Score)

MMP1
3
(Docki
ng
Score)

FGFR1
(Docki
ng
Score)

NEP
(Docki
ng
Score)

1 H H - - - - - -

2 H CH3 - - - - - -

3 H
N(CH3)

2
- - - - - -

4 H
Piperidi

ne
- - - - - -

5 H
Morphol

ine
- - - - - -

6 NO2 H - - - - - -

7 NO2 CH3 -9.8 -10.5 -9.5 -9.2 -9.9 -9.1

8 NO2
N(CH3)

2
- - - - - -

9 NO2
Piperidi

ne
-10.2 -11.1 -10.1 -9.8 -10.5 -9.7

10 NO2
Morphol

ine
-10.5 -11.5 -10.3 -10.1 -10.8 -9.9

Note: Docking scores are represented in arbitrary units, where a more negative value indicates

a higher binding affinity. Data is compiled from a computational design study of novel 1,2-

benzisothiazole derivatives as multi-target anticancer agents.[1]
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Table 2: Binding Energies and Inhibition Constants of a
Benzisothiazole Derivative Against MAP Kinase

Compound Target Protein
Binding Energy
(kcal/mol)

Inhibition Constant
(Ki)

Compound g MAP Kinase (RAF) -9.88 57.66 nM

Note: Data from a study on the anti-cancer activity of a specific benzisothiazole derivative.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented

findings. The following section outlines the key experimental protocols employed in the cited

docking studies.

Molecular Docking Protocol
A generalized workflow for the induced-fit docking studies of 1,2-benzisothiazol-3-amine
derivatives is as follows:

Protein Preparation:

The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2,

DHFR, MMP13, FGFR1, NEP) are retrieved from the Protein Data Bank (PDB).

Water molecules and any co-crystallized ligands are removed from the protein structure.

Hydrogen atoms are added to the protein, and the structure is optimized for physiological

pH.

The protein structure is energy minimized using a suitable force field (e.g., OPLS_2005).

[1]

Ligand Preparation:

The 2D structures of the 1,2-benzisothiazol-3-amine derivatives are sketched and

converted to 3D structures.
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The ligands are subjected to energy minimization using a force field such as MMFF94x.[1]

Ionization states of the ligands are generated at a physiological pH of 7.4.[1]

Induced-Fit Docking (IFD):

The docking grid is generated around the active site of the target protein, typically defined

by the position of a known co-crystallized ligand.

The prepared ligands are docked into the flexible receptor model, allowing for

conformational changes in both the ligand and the protein's active site residues. This is

often performed using a multi-step process involving initial rigid docking followed by side-

chain and ligand refinement.[1]

A number of docking poses (e.g., 20) are generated for each ligand.[1]

Scoring and Analysis:

The generated docking poses are scored using a scoring function (e.g., GlideScore) that

estimates the binding affinity.

The pose with the best score for each ligand is selected for further analysis.

The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking)

between the ligand and the protein are analyzed to understand the molecular basis of

binding.

Molecular Dynamics (MD) Simulation Protocol
To assess the stability of the protein-ligand complexes predicted by docking, molecular

dynamics simulations are performed:

System Setup: The best-docked complex is placed in a simulation box (e.g., a cubic box)

and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize

the system.

Minimization and Equilibration: The system undergoes energy minimization to remove any

steric clashes. This is followed by a series of equilibration steps, typically involving NVT
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(constant number of particles, volume, and temperature) and NPT (constant number of

particles, pressure, and temperature) ensembles, to bring the system to the desired

temperature and pressure.

Production Run: A production MD simulation is run for a specific duration (e.g., 50 ns) to

observe the dynamic behavior of the protein-ligand complex.[1]

Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate various

parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the

complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein,

and to analyze the persistence of key protein-ligand interactions over time.

Visualizations
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the computational design and evaluation

of novel 1,2-benzisothiazol-3-amine derivatives as potential anticancer agents.
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Caption: A generalized workflow for the design and evaluation of 1,2-benzisothiazol-3-amine
derivatives.
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Several benzothiazole derivatives have been shown to target components of the

PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram

below illustrates the inhibitory action of these derivatives on this critical pathway.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1,2-
benzisothiazol-3-amine derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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